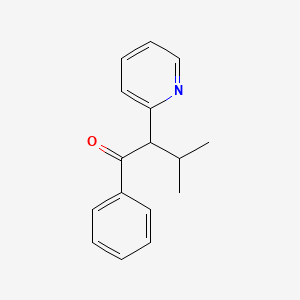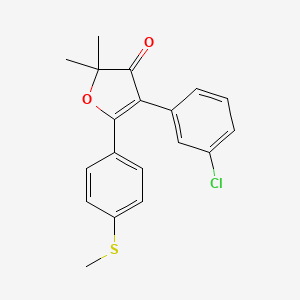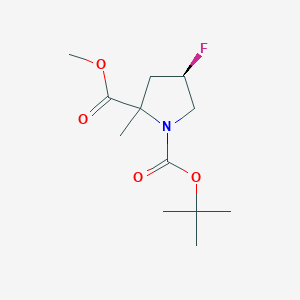
1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a fluoro substituent on the pyrrolidine ring. It is used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps One common method involves the reaction of a suitable pyrrolidine precursor with tert-butyl and methyl groups under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, fluorination, and purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro substituent position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
科学的研究の応用
1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluoro substituent can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
- 1-tert-Butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate
- 1-tert-Butyl 2-methyl (2S,4S)-4-chloro-1,2-pyrrolidinedicarboxylate
- tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate
Uniqueness
1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable molecule in various research applications.
特性
分子式 |
C12H20FNO4 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-8(13)6-12(14,4)9(15)17-5/h8H,6-7H2,1-5H3/t8-,12?/m1/s1 |
InChIキー |
STIFXDDZUNPDST-SZSXPDSJSA-N |
異性体SMILES |
CC1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)OC |
正規SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


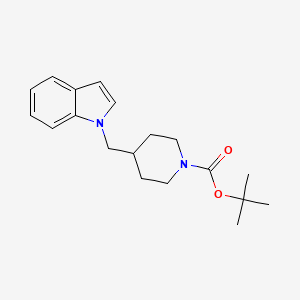
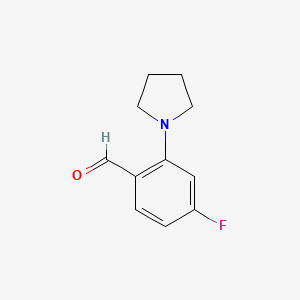
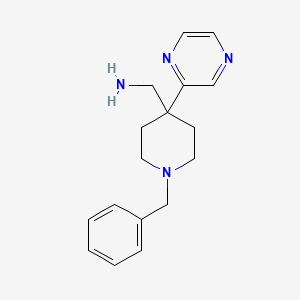
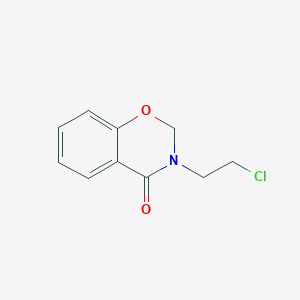
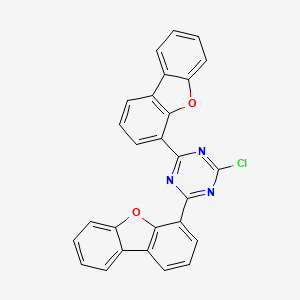
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
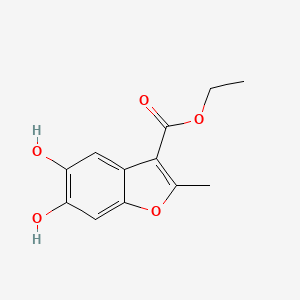
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
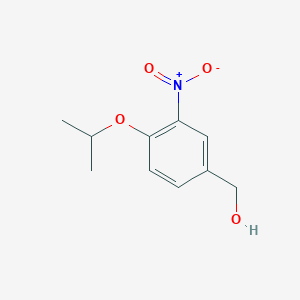
![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)
